REACTION_CXSMILES
|
[CH:1]1([CH:4]=O)[CH2:3][CH2:2]1.[NH:6]1[CH2:10][CH2:9][CH:8]([CH2:11][OH:12])[CH2:7]1>>[CH:1]1([CH2:4][N:6]2[CH2:10][CH2:9][CH:8]([CH2:11][OH:12])[CH2:7]2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC(CC1)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a manner similar to Preparation 8
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN1CC(CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |